molecular formula C16H12BrN3O2S B5962632 N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide

N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide

Cat. No.: B5962632
M. Wt: 390.3 g/mol
InChI Key: UTHYOSOELSLEHI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide is a synthetic organic compound that features a bromophenyl group, a hydroxyquinazoline moiety, and a thioacetamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-16-19-13-4-2-1-3-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHYOSOELSLEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Hydroxyquinazoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioacetamide Linkage: This step involves the reaction of the hydroxyquinazoline with a thioacetamide derivative, often under reflux conditions.

    Attachment of the Bromophenyl Group: The final step might involve a nucleophilic substitution reaction where the bromophenyl group is introduced.

Industrial Production Methods

Industrial production of such compounds would require optimization of the reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinazolinone derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might:

    Interact with Enzymes: Inhibiting or activating specific enzymes.

    Bind to Receptors: Modulating receptor activity.

    Affect Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-methylphenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.

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